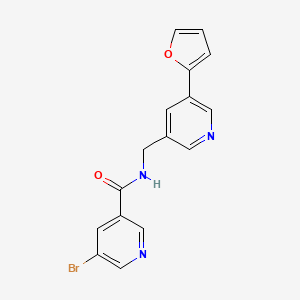

5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a nicotinamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps:

Coupling Reaction: The furan-2-yl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with the brominated pyridine in the presence of a palladium catalyst.

Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction, where the brominated pyridine-furan intermediate is reacted with nicotinic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino-nicotinamide derivatives.

Substitution: Azido or thio-substituted pyridine derivatives.

Applications De Recherche Scientifique

5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Material Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.

Mécanisme D'action

The mechanism of action of 5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the furan ring can enhance its binding affinity and specificity for certain molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide: Similar structure but with a thiophene ring instead of a furan ring.

5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is unique due to the combination of the bromine atom, furan ring, and nicotinamide moiety, which can confer distinct chemical and biological properties. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the furan ring can provide additional sites for functionalization.

Activité Biologique

5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound featuring a bromine atom, a furan ring, and a nicotinamide moiety. Its unique structure allows it to participate in various biochemical pathways and exhibits significant biological activity that is of interest in medicinal chemistry and organic synthesis.

Structure and Composition

The compound's IUPAC name is 5-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide. Its molecular formula is C16H12BrN3O2, with a molecular weight of approximately 366.19 g/mol.

The biological activity of this compound is largely attributed to its ability to undergo protodeboronation, which facilitates various chemical transformations essential for its pharmacological effects. Additionally, it acts as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of nicotine and other substances .

Anticancer Properties

Research has indicated that compounds related to nicotinamide, including this compound, may play a role in DNA repair mechanisms and protection against carcinogenesis. Nicotinamide itself has been shown to inhibit the growth of certain tumors in animal models, suggesting that derivatives like this compound may also exhibit similar properties .

Case Studies

- Inhibition of Tumor Growth : In studies involving murine models, nicotinamide derivatives have demonstrated protective effects against chemically induced tumors. For instance, dietary concentrations of nicotinamide were effective in reducing the incidence of urethane-induced pulmonary adenoma in mice .

- Organ-Specific Effects : The effects of nicotinamide can vary based on the organ affected. High doses have been shown to inhibit liver tumors while potentially promoting kidney neoplasia under certain conditions .

Enzyme Inhibition

The ability of this compound to inhibit CYP2A6 presents significant implications for pharmacology, particularly in the context of nicotine metabolism. This inhibition could potentially reduce the harmful effects associated with tobacco use by modulating how nicotine is processed in the body .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide | Thiophene ring | Similar inhibition of CYP2A6 |

| 5-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide | Chlorine atom | Potentially less reactive than brominated analog |

The presence of bromine in this compound enhances its reactivity compared to its chloro or thiophene counterparts, making it a more attractive candidate for further research into therapeutic applications.

Medicinal Chemistry

Due to its structural complexity and biological activity, this compound serves as a valuable building block for the synthesis of potential therapeutic agents targeting cancer and infectious diseases. Its role as an intermediate in organic synthesis allows researchers to explore novel compounds with enhanced pharmacological profiles.

Material Science

The unique properties of this compound may also be exploited in material science, particularly in developing materials with specific electronic or optical characteristics due to its distinct molecular structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-((5-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 5-bromonicotinamide with a furan-pyridinylmethyl amine derivative. Key steps include:

- Amide bond formation : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

- Bromine introduction : Electrophilic substitution or halogen exchange reactions under controlled pH (e.g., ~7–8) and temperature (60–80°C) .

- Characterization : Confirmed via 1H/13C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and GC-MS for purity (>95%) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : Solubility is empirically determined using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80). If data is unavailable, conduct incremental solubility tests in PBS (pH 7.4) or cell culture media, followed by dynamic light scattering (DLS) to confirm colloidal stability .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR : Aromatic protons (pyridine/furan rings) and methylene bridges (-CH2-) are key diagnostic peaks .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and bromine isotopic pattern .

Advanced Research Questions

Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact biological activity?

- Methodological Answer :

- Comparative SAR : Replace the furan-2-yl group with thiophene-2-yl (sulfur vs. oxygen heteroatoms) and evaluate binding affinity via SPR (surface plasmon resonance) or enzymatic assays. For example, thiophene analogs may enhance lipophilicity (logP ↑), altering membrane permeability .

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on π-π stacking (pyridine rings) and halogen bonding (Br) .

Q. What strategies resolve contradictions in reported IC50 values across different kinase inhibition studies?

- Methodological Answer :

- Assay standardization : Control ATP concentrations (e.g., 10 μM vs. 100 μM) and buffer ionic strength.

- Data normalization : Use reference inhibitors (e.g., staurosporine) and validate via orthogonal methods (e.g., thermal shift assays) .

- Meta-analysis : Apply machine learning (e.g., random forest models) to correlate structural descriptors (e.g., H-bond donors) with activity trends .

Q. How can in vivo stability be optimized given the compound’s susceptibility to hepatic metabolism?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to delay first-pass metabolism.

- CYP450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess metabolic pathways .

- Microsomal stability assays : Incubate with liver microsomes (human/rodent) and track degradation via LC-MS/MS .

Q. What computational approaches predict reaction yields for scaled-up synthesis?

- Methodological Answer :

Propriétés

IUPAC Name |

5-bromo-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-14-5-13(9-19-10-14)16(21)20-7-11-4-12(8-18-6-11)15-2-1-3-22-15/h1-6,8-10H,7H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARCDSFVZOLSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.